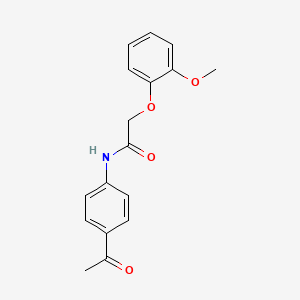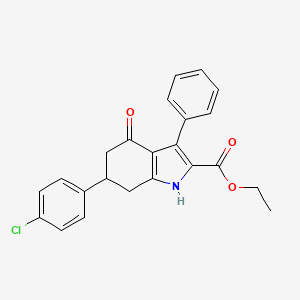![molecular formula C17H26N8O B5525697 5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)
5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine” often involves multi-component reactions. For instance, triazine derivatives have been synthesized through one-pot, multi-component reactions involving cyanamide, aromatic aldehydes, and an amine (e.g., piperidine, dimethylamine) under controlled conditions such as microwave irradiation, which offers advantages in terms of reaction speed and efficiency (Sadek et al., 2023).
Molecular Structure Analysis
The molecular structure of triazine derivatives, including the target compound, is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms at non-adjacent positions. This structure is crucial for the compound's reactivity and interactions. Advanced techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to confirm the structure of synthesized compounds (Sadek et al., 2023).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have focused on the synthesis and antimicrobial activities of new derivatives of 1,2,4-triazole and related compounds. For example, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2010).
Molecular Structure Investigations
Another line of research involves the synthesis and molecular structure investigation of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. Shawish et al. (2021) presented molecular structure investigations of new s-triazine compounds, highlighting the importance of intermolecular interactions controlling molecular packing, as demonstrated through Hirshfeld and DFT calculations (Shawish et al., 2021).
Synthesis of Novel Derivatives
The synthesis of novel derivatives is a key theme in the research of triazole compounds. For instance, Abdel‐Aziz et al. (2008) described the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, emphasizing the role of these compounds in exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
Anticancer Activity
The exploration of anticancer activities is also prominent in the research of related compounds. Zhang et al. (2007) synthesized a series of triazolopyrimidines, showcasing a unique mechanism of tubulin inhibition. This series promoted tubulin polymerization in vitro without binding competitively with paclitaxel, offering insights into overcoming multidrug resistance (Zhang et al., 2007).
Antifungal Agents
Lastly, Sangshetti et al. (2014) focused on the synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridines for antifungal activity, finding one compound to be notably potent against Candida albicans. This study also incorporated docking and ADMET predictions to assess potential antifungal activity, highlighting the compound's promising therapeutic applications (Sangshetti et al., 2014).
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity of the compound. Many drugs work by interacting with specific proteins or enzymes in the body. The presence of multiple functional groups and rings in this compound suggests that it could potentially interact with a variety of biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-[2-(methylamino)pyrimidin-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O/c1-18-17-19-9-13(10-20-17)16(26)25-7-5-12(6-8-25)15-22-21-14(24(15)4)11-23(2)3/h9-10,12H,5-8,11H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUWBQRIZOLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(6-methyl-2-pyridinyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5525648.png)


![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)
![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)